molecular formula C10H7N3OS2 B2894647 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207002-07-0

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2894647
CAS No.: 1207002-07-0
M. Wt: 249.31
InChI Key: DMKNYJWZXPESMU-UHFFFAOYSA-N
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Description

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea is an organic compound that features a urea moiety substituted with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea typically involves the reaction of 3-cyanothiophene-2-amine with thiophene-2-isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures, to facilitate the formation of the urea linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate electrophilic reagents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Introduction of various substituents on the thiophene rings.

Scientific Research Applications

1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

    1-(Thiophen-2-yl)-3-(thiophen-2-yl)urea: Lacks the nitrile group, which may affect its reactivity and applications.

    1-(3-Cyanothiophen-2-yl)-3-(furan-2-yl)urea: Substitution of one thiophene ring with a furan ring, potentially altering its electronic properties.

Uniqueness: 1-(3-Cyanothiophen-2-yl)-3-(thiophen-2-yl)urea is unique due to the presence of both a nitrile group and thiophene rings, which confer specific electronic and chemical properties that can be exploited in various applications.

Properties

IUPAC Name

1-(3-cyanothiophen-2-yl)-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS2/c11-6-7-3-5-16-9(7)13-10(14)12-8-2-1-4-15-8/h1-5H,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKNYJWZXPESMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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